molecular formula C5H5ClN2O3 B6146629 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride CAS No. 68471-52-3

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride

Cat. No.: B6146629
CAS No.: 68471-52-3
M. Wt: 176.56 g/mol
InChI Key: VBYVDRYZQYETQS-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxoimidazolidine-1-carbonyl chloride is a reactive heterocyclic compound characterized by a five-membered imidazolidine ring substituted with two oxo groups (at positions 2 and 4), a methyl group (position 3), and a carbonyl chloride moiety (position 1). This structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions. The closest structurally related compound in the evidence is 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 41762-76-9), which differs by having a methylsulfonyl group instead of a methyl group and only one oxo group . For the purposes of this article, comparisons will focus on structurally or functionally analogous compounds from the provided evidence.

Properties

CAS No.

68471-52-3

Molecular Formula

C5H5ClN2O3

Molecular Weight

176.56 g/mol

IUPAC Name

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C5H5ClN2O3/c1-7-3(9)2-8(4(6)10)5(7)11/h2H2,1H3

InChI Key

VBYVDRYZQYETQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN(C1=O)C(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Activities
The compound exhibits promising biological activities, particularly as an anticancer agent. Research indicates that derivatives of 2,4-dioxoimidazolidine structures can inhibit the growth of cancer cells. For instance, studies have shown that compounds with similar imidazolidine frameworks possess significant cytotoxic effects against various cancer cell lines, suggesting that 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride could be explored for similar therapeutic uses .

Anticonvulsant Properties
Imidazolidine derivatives have been reported to display anticonvulsant properties, making them candidates for the treatment of epilepsy. The mechanism often involves modulation of neurotransmitter systems, which can stabilize neuronal activity .

Agricultural Chemistry

Fungicide Development
this compound is structurally related to known fungicides like iprodione, which is effective against fungal diseases in crops such as Botrytis bunch rot and Sclerotinia. The compound can be synthesized to create new fungicidal agents with improved efficacy and reduced toxicity profiles .

Fungicide Target Pathogen Application Method Effectiveness
IprodioneBotrytis spp.Foliar sprayHigh
This compoundVarious fungiExperimentalUnder investigation

Organic Synthesis

Intermediate in Chemical Reactions
The compound serves as an important intermediate in the synthesis of more complex molecules. It can participate in various reactions such as acylation and cyclization processes, leading to the formation of spirocyclic compounds and other biologically active molecules. For example, optimization studies have shown that using this compound in spirocyclization reactions can yield high percentages of desired products .

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers utilized this compound to synthesize novel anticancer agents through a series of chemical transformations. The resultant compounds were tested against several cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .

Case Study 2: Development of New Fungicides

Another study focused on modifying the structure of existing fungicides by incorporating the dioxoimidazolidine framework. The modified compounds showed enhanced antifungal activity against resistant strains of pathogens affecting crops like tomatoes and grapes .

Mechanism of Action

The mechanism of action of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 41762-76-9)

  • Structural Differences :
    • Contains a methylsulfonyl (-SO₂CH₃) group at position 3 instead of a methyl group.
    • Only one oxo group (at position 2) compared to two oxo groups in the target compound.
  • Reactivity :
    • The sulfonyl group enhances electrophilicity and stability, making it suitable for multi-step syntheses in pharmaceuticals .
    • Carbonyl chloride retains high reactivity for nucleophilic substitutions, similar to the target compound .
  • Applications :
    • Used in advanced drug intermediates (e.g., protease inhibitors) and agrochemicals due to its stability under harsh reaction conditions .

2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile

  • Structural Differences: A pyrimidinedione derivative (six-membered ring) vs. an imidazolidine (five-membered ring). Contains a benzonitrile substituent and an aminopiperidine group, altering solubility and bioactivity .
  • Reactivity :
    • The 2,4-dioxo group in pyrimidinedione enhances hydrogen-bonding capacity, critical for binding to enzyme active sites (e.g., DPP-4 inhibitors in diabetes therapy) .
  • Applications :
    • Functions as a pharmacophore in sitagliptin analogs, highlighting the importance of dioxo groups in drug design .

1-Ethyl-3-methylimidazolium Chloride

  • Structural Differences :
    • An ionic liquid with an imidazolium cation and chloride anion, lacking carbonyl or oxo groups .
  • Reactivity: Non-reactive compared to carbonyl chlorides; used as a solvent or catalyst in green chemistry .
  • Applications :
    • Solvent for cellulose dissolution and electrolyte in batteries, contrasting with the synthetic utility of carbonyl chlorides .

3-Methyl-2(5H)-Furanone

  • Reactivity :
    • The α,β-unsaturated lactone undergoes Michael additions, whereas carbonyl chlorides favor nucleophilic acyl substitutions.
  • Applications :
    • Used in flavoring agents and antitumor research, showcasing the biomedical relevance of methyl-substituted heterocycles .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Reactivity Highlights Primary Applications
3-Methyl-2,4-dioxoimidazolidine-1-carbonyl chloride (Theoretical) C₅H₅ClN₂O₃ 2,4-dioxo, methyl, carbonyl chloride Nucleophilic substitutions, coupling Drug intermediates, agrochemicals
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride C₅H₆ClN₂O₄S Methylsulfonyl, 2-oxo, carbonyl chloride Electrophilic substitutions Protease inhibitors, herbicides
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile C₁₉H₂₂N₆O₂ 2,4-dioxo, benzonitrile, aminopiperidine Enzyme inhibition (DPP-4) Antidiabetic drug analogs
1-Ethyl-3-methylimidazolium chloride C₆H₁₁ClN₂ Imidazolium cation, chloride Ionic interactions Green chemistry solvents
3-Methyl-2(5H)-furanone C₅H₆O₂ α,β-unsaturated lactone Michael additions Flavoring, antitumor agents

Research Findings and Implications

  • Reactivity Trends : Carbonyl chlorides (e.g., 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride) exhibit higher electrophilicity than lactones or ionic liquids, making them preferable for synthesizing covalent inhibitors .
  • Structural Impact on Bioactivity : The presence of dioxo groups (as in pyrimidinediones) enhances binding affinity to therapeutic targets like DPP-4, suggesting that this compound could be optimized for similar applications .
  • Safety Considerations : Carbonyl chlorides require stringent handling due to corrosivity and toxicity, whereas ionic liquids like 1-ethyl-3-methylimidazolium chloride pose lower acute risks .

Biological Activity

3-Methyl-2,4-dioxoimidazolidine-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Molecular Details:

  • CAS Number: 68471-52-3
  • Molecular Formula: C5_5H5_5ClN2_2O3_3
  • Molecular Weight: 176.56 g/mol
  • IUPAC Name: this compound

Structural Representation:

  • Canonical SMILES: CN1C(=O)CN(C1=O)C(=O)Cl
PropertyValue
CAS No.68471-52-3
Molecular FormulaC5_5H5_5ClN2_2O3_3
Molecular Weight176.56 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows the compound to form covalent bonds with various biological molecules, potentially influencing their activity and leading to various biological effects.

Key Reactions:

  • Substitution Reactions: Reacts with nucleophiles (amines, alcohols) to form amides and esters.
  • Hydrolysis: Hydrolyzes in water to yield 3-methyl-2,4-dioxoimidazolidine and hydrochloric acid.
  • Condensation Reactions: Forms imidazolidinone derivatives when reacting with compounds containing active hydrogen atoms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and inhibition of cell signaling pathways associated with tumor growth .

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at micromolar concentrations.
  • Cancer Cell Line Study:
    • In vitro tests on human breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent.

Applications in Research and Industry

Pharmaceutical Development:
The compound serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Chemical Synthesis:
In addition to its biological applications, it is utilized in the production of specialty chemicals and materials, making it valuable in both academic research and industrial applications .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in reactivity and biological activity:

CompoundKey DifferencesBiological Activity
2,4-Dioxoimidazolidine-1-carbonyl chlorideLacks methyl group at the 3-positionReduced reactivity
3-Methyl-2,4-dioxoimidazolidine-1-carboxylic acidContains carboxylic acid instead of carbonyl chlorideDifferent chemical properties
3-Methyl-2,4-dioxoimidazolidine-1-sulfonyl chlorideContains sulfonyl chloride groupAltered reactivity

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